molecular formula C13H17ClO4S B6165780 tert-butyl 3-[4-(chlorosulfonyl)phenyl]propanoate CAS No. 160679-98-1

tert-butyl 3-[4-(chlorosulfonyl)phenyl]propanoate

Cat. No.: B6165780
CAS No.: 160679-98-1
M. Wt: 304.8
InChI Key:
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Description

tert-Butyl 3-[4-(chlorosulfonyl)phenyl]propanoate: is an organic compound with the molecular formula C15H21ClNO4S. It is a derivative of propanoic acid and contains a tert-butyl ester group along with a chlorosulfonyl-substituted phenyl ring. This compound is often used in organic synthesis and has applications in various fields including pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with the preparation of 4-(chlorosulfonyl)phenylpropanoic acid.

    Esterification: The carboxylic acid group of 4-(chlorosulfonyl)phenylpropanoic acid is esterified with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

    Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete esterification. The reaction mixture is then cooled, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of tert-butyl 3-[4-(chlorosulfonyl)phenyl]propanoate follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Using large reactors to handle the increased volume of reactants.

    Continuous Flow Systems: Implementing continuous flow systems to improve efficiency and yield.

    Purification: Employing industrial-scale purification techniques such as distillation and crystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chlorosulfonyl group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols.

    Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonamide or sulfonic acid using reducing agents like lithium aluminum hydride or sodium borohydride.

    Oxidation Reactions: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products:

    Substitution Products: Sulfonamides, sulfonates, and other substituted derivatives.

    Reduction Products: Sulfonamides or sulfonic acids.

    Oxidation Products: Quinones or other oxidized phenyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the synthesis of pharmaceuticals and agrochemicals.

Biology:

  • Utilized in the development of enzyme inhibitors and other biologically active compounds.
  • Studied for its potential as a prodrug in medicinal chemistry.

Medicine:

  • Investigated for its role in drug delivery systems due to its ester functionality.
  • Explored for its potential therapeutic applications in treating various diseases.

Industry:

  • Applied in the production of specialty chemicals and materials.
  • Used in the development of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 3-[4-(chlorosulfonyl)phenyl]propanoate involves its reactivity with nucleophiles and its ability to undergo various chemical transformations. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological activity. The ester group can be hydrolyzed under physiological conditions, releasing the active compound.

Comparison with Similar Compounds

    tert-Butyl 4-(chlorosulfonyl)phenylcarbamate: Similar structure but with a carbamate group instead of a propanoate group.

    tert-Butyl 4-(chlorosulfonyl)benzoate: Similar structure but with a benzoate group instead of a propanoate group.

    tert-Butyl 3-(chlorosulfonyl)propanoate: Similar structure but without the phenyl ring.

Uniqueness:

  • The presence of both the chlorosulfonyl group and the tert-butyl ester group in tert-butyl 3-[4-(chlorosulfonyl)phenyl]propanoate provides unique reactivity and versatility in chemical synthesis.
  • The compound’s ability to undergo multiple types of reactions makes it a valuable intermediate in the synthesis of complex molecules.

Properties

CAS No.

160679-98-1

Molecular Formula

C13H17ClO4S

Molecular Weight

304.8

Purity

95

Origin of Product

United States

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